
(2,2,6,6-tetramethylpiperidin-4-yl) 4-octoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2,6,6-tetramethylpiperidin-4-yl) 4-octoxybenzoate is an organic compound that belongs to the class of hindered amine light stabilizers (HALS). These compounds are known for their ability to protect materials, especially polymers, from degradation caused by exposure to ultraviolet (UV) light. The compound’s structure includes a piperidine ring substituted with four methyl groups and an octoxybenzoate moiety, which contributes to its stabilizing properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,6,6-tetramethylpiperidin-4-yl) 4-octoxybenzoate typically involves the esterification of 4-octoxybenzoic acid with 2,2,6,6-tetramethylpiperidin-4-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of fixed-bed reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the production rate and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2,6,6-tetramethylpiperidin-4-yl) 4-octoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2,2,6,6-tetramethylpiperidin-4-yl) 4-octoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent UV-induced degradation.
Biology: Investigated for its potential protective effects on biological macromolecules against oxidative stress.
Medicine: Explored for its antioxidant properties and potential therapeutic applications in preventing UV-induced skin damage.
Industry: Widely used in the plastics and coatings industry to enhance the durability and lifespan of products exposed to sunlight.
Wirkmechanismus
The compound exerts its stabilizing effects primarily through the scavenging of free radicals generated by UV radiation. The piperidine ring in the molecule can donate hydrogen atoms to neutralize free radicals, thereby preventing the degradation of the polymer matrix. Additionally, the octoxybenzoate moiety can absorb UV light, further protecting the material from photodegradation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,2,6,6-tetramethylpiperidin-4-yl) benzoate
- (2,2,6,6-tetramethylpiperidin-4-yl) 4-methoxybenzoate
- (2,2,6,6-tetramethylpiperidin-4-yl) 4-ethoxybenzoate
Uniqueness
Compared to similar compounds, (2,2,6,6-tetramethylpiperidin-4-yl) 4-octoxybenzoate offers enhanced UV stabilization due to the longer alkoxy chain in the octoxybenzoate moiety. This structural feature provides better compatibility with various polymer matrices and improves the overall efficiency of the stabilizer.
Eigenschaften
CAS-Nummer |
402740-02-7 |
|---|---|
Molekularformel |
C24H39NO3 |
Molekulargewicht |
389.6 g/mol |
IUPAC-Name |
(2,2,6,6-tetramethylpiperidin-4-yl) 4-octoxybenzoate |
InChI |
InChI=1S/C24H39NO3/c1-6-7-8-9-10-11-16-27-20-14-12-19(13-15-20)22(26)28-21-17-23(2,3)25-24(4,5)18-21/h12-15,21,25H,6-11,16-18H2,1-5H3 |
InChI-Schlüssel |
RAVXUJWHBIBOOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2CC(NC(C2)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


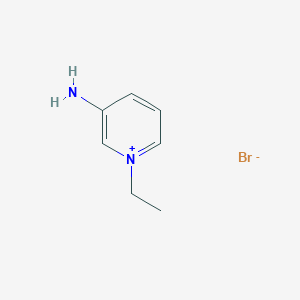
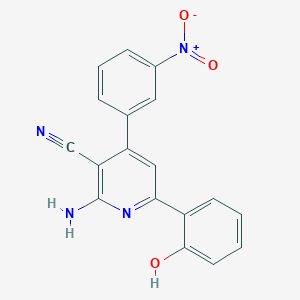
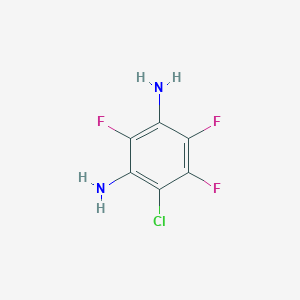
![4,5-Dihydro-1H-benzo[g]indole-2-carbaldehyde](/img/structure/B14254115.png)
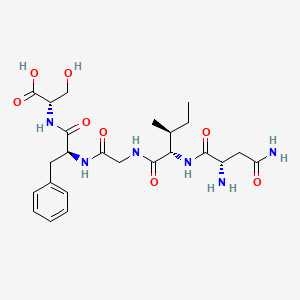
![1-Fluoro-4-{[4-(5-iodopentyl)phenoxy]methyl}benzene](/img/structure/B14254120.png)

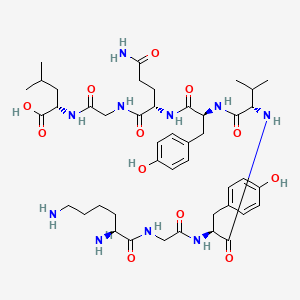
![4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14254142.png)
![5-[2-(3-Acetyl-4-hydroxyphenyl)hydrazinylidene]quinolin-8(5H)-one](/img/structure/B14254149.png)

![3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine](/img/structure/B14254161.png)
![1-[(Octadecyloxy)methyl]pyridin-1-ium bromide](/img/structure/B14254170.png)
![N-[(2-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14254178.png)
